Comparative Lactate Dehydrogenase A (LDH-A) Inhibition: Urolithin M6 vs. Galloflavin
Urolithin M6 (UM6), the deprotected product of 8,9,10-Trimethoxy Urolithin M6, has been identified as a putative galloflavin mimetic. It exerts a significant inhibitory effect on lactate production in Raji cells, a measure of LDH-A activity, with an IC50 of 36 ± 3 μM [1]. In comparison, galloflavin, a known LDH-A inhibitor, demonstrates LDH-A inhibition with a Ki of 5.46 μM [2]. While galloflavin exhibits higher potency, UM6 offers a simpler, more synthetically accessible scaffold, overcoming the poor physicochemical properties of galloflavin [3].
| Evidence Dimension | Lactate Dehydrogenase A (LDH-A) Inhibition |
|---|---|
| Target Compound Data | Urolithin M6 (derived from 8,9,10-Trimethoxy Urolithin M6) inhibits lactate production with an IC50 of 36 ± 3 μM |
| Comparator Or Baseline | Galloflavin: Ki = 5.46 μM for LDH-A inhibition |
| Quantified Difference | Galloflavin is approximately 6.6-fold more potent (Ki vs. IC50), but UM6 offers synthetic and physicochemical advantages |
| Conditions | Raji cell line (human Burkitt's lymphoma) for UM6; enzymatic assay for galloflavin |
Why This Matters
Procurement of 8,9,10-Trimethoxy Urolithin M6 is justified for researchers seeking a synthetically accessible LDH-A inhibitor scaffold with favorable drug-like properties, despite slightly lower potency compared to galloflavin.
- [1] TargetMol. urolithin M6 (3,8,9,10-tetrahydroxy urolithin). Product Data Sheet. View Source
- [2] TargetMol. Galloflavin. Product Data Sheet. View Source
- [3] Rupiani S, et al. Synthesis of natural urolithin M6, a galloflavin mimetic, as a potential inhibitor of lactate dehydrogenase A. Org Biomol Chem. 2016;14(46):10981-10987. View Source
